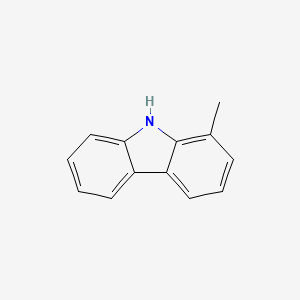

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

説明

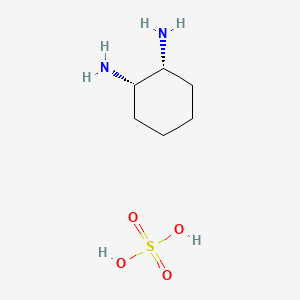

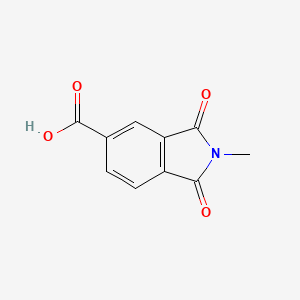

“2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.23 g/mol . The compound is also known by other names such as “2-phenyl-6,7-dihydro-5H-benzotriazol-4-one” and "2-Phenyl-2,5,6,7-tetrahydro-benzotriazol-4-one" .

Molecular Structure Analysis

The InChI code for the compound is "1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2" . This code provides a specific textual representation of the compound’s molecular structure. The compound’s canonical SMILES representation is "C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3" .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.4 , which is a measure of its hydrophobicity. It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 213.090211983 g/mol . The topological polar surface area of the compound is 47.8 Ų and it has a heavy atom count of 16 .科学的研究の応用

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods : The indole nucleus is added to medicinal compounds that are biologically active pharmacophore .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

SARS-CoV-2 Mpro Inhibitors

- Field : Medicinal Chemistry

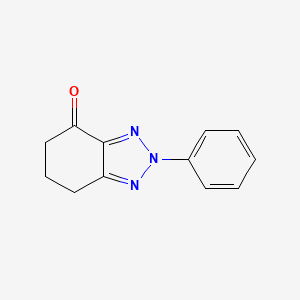

- Application : A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed .

- Methods : Virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations was used for selecting compounds for synthesis and an evaluation .

- Results : After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60µM were found with the best result of 27.31µM for racemic amide 9m .

-

Multicomponent Synthesis of Tetrahydro-4H-indol-4-one Derivatives

- Field : Organic Chemistry

- Application : Tetrahydro-4H-indol-4-ones are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .

- Methods : Three main synthetic approaches in the construction of such molecules are considered. Among them are: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .

- Results : The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

-

Anti-Hepatitis C Virus Targeting Scaffold

- Field : Antiviral Drug Discovery

- Application : The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been discovered as a novel anti-hepatitis C virus (HCV) targeting scaffold .

- Methods : The compounds were tested for their ability to inhibit the activity of two HCV viral proteins, i.e. NS5B polymerase and NS3 helicase .

- Results : The compounds showed a reduction in anti-HCV activity for gt 1b and 2a replicon reporter assays .

-

Bioactive 2-amino-4H-benzo[b]pyrans

- Field : Organic Chemistry

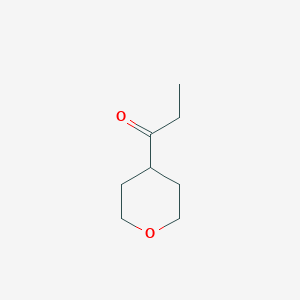

- Application : The synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

- Methods : The reaction was simply achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

- Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

-

1,2,3,4-Tetrahydroisoquinoline Analogs

- Field : Medicinal Chemistry

- Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

- Results : The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

特性

IUPAC Name |

2-phenyl-6,7-dihydro-5H-benzotriazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHCVLOZJJUGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353508 | |

| Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one | |

CAS RN |

97507-52-3 | |

| Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)

![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)

![3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid](/img/structure/B1597366.png)